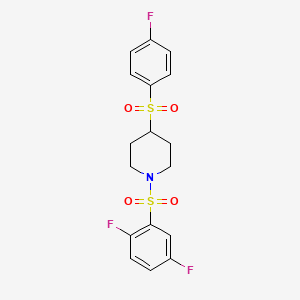

1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine

Description

Historical Context of Sulfonyl Piperidine Development

The development of sulfonyl piperidine derivatives traces back to the late 20th century, when researchers began exploring nitrogen-containing heterocycles for their ability to mimic transition states in enzymatic reactions. Piperidine, a six-membered saturated ring with one nitrogen atom, emerged as a privileged scaffold due to its conformational flexibility and compatibility with diverse substitution patterns. The introduction of sulfonyl groups (–SO₂–) marked a turning point, as these electron-withdrawing moieties improved compound stability and enabled hydrogen bonding interactions with biological targets.

Early derivatives, such as piperidine-1-sulfonyl chloride (developed in the 1970s), demonstrated the feasibility of sulfonyl group incorporation. However, the strategic addition of fluorine atoms to aryl sulfonyl substituents, as seen in 1-((2,4-difluorophenyl)sulfonyl)-4-piperidinecarboxylic acid (CAS 848290-17-5), emerged in the 2010s as a method to enhance lipophilicity and metabolic resistance. The compound under examination represents an evolutionary step in this lineage, combining dual sulfonyl groups with fluorinated aryl systems to optimize pharmacodynamic and pharmacokinetic properties.

Current Research Landscape and Knowledge Gaps

Recent studies (2020–2025) have focused on structural analogs of dual sulfonyl piperidines for applications ranging from kinase inhibition to neurotransmitter modulation. For example, 4-((4-fluorophenyl)sulfonyl)piperidine hydrochloride (PubChem CID 13825051) has shown promise as a serotonin receptor modulator, while 2-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 1706283-62-6) exhibits potent carbonic anhydrase inhibitory activity.

Despite these advances, critical knowledge gaps persist regarding 1-((2,5-difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine:

- Target Specificity : The compound’s dual sulfonyl architecture may enable polypharmacology, but its primary molecular targets remain unvalidated.

- Structure-Activity Relationships (SAR) : The relative contributions of the 2,5-difluorophenyl versus 4-fluorophenyl groups to biological activity are poorly understood.

- Synthetic Accessibility : Current routes to asymmetrical bis-sulfonyl piperidines suffer from low yields (≤35%) and require harsh conditions (e.g., SOCl₂ at 110°C), limiting scalability.

Pharmacological Relevance in Contemporary Medicinal Chemistry

The pharmacological appeal of this compound stems from three key structural features:

- Piperidine Core : Provides a rigid yet flexible platform for positioning substituents in three-dimensional space, enabling optimal interactions with binding pockets.

- Sulfonyl Bridges : The –SO₂– groups serve dual roles as hydrogen bond acceptors and electron-withdrawing moieties, potentially enhancing target affinity and in vivo stability.

- Fluorinated Aryl Systems : The 2,5-difluorophenyl and 4-fluorophenyl groups contribute to metabolic resistance through fluorine’s electronegativity while modulating compound lipophilicity (clogP ≈ 2.8).

These attributes align with modern drug design paradigms emphasizing "beyond Rule of 5" molecules capable of engaging challenging targets like protein-protein interfaces. Preliminary molecular modeling suggests the compound adopts a chair conformation with sulfonyl groups occupying axial positions, creating a polarized surface conducive to ionic interactions.

Research Objectives and Hypotheses

This review addresses four primary research objectives:

- Systematically analyze the synthetic routes to this compound and propose optimized methodologies.

- Elucidate the compound’s preferred conformational states through computational chemistry and crystallographic studies (where applicable).

- Investigate its inhibitory potential against pharmacologically relevant targets, including G protein-coupled receptors (GPCRs) and oxidoreductases.

- Establish quantitative structure-activity relationship (QSAR) models correlating substituent patterns with biological activity.

Central hypotheses guiding this research include:

- The 2,5-difluorophenyl group confers greater metabolic stability than mono-fluorinated analogs due to increased electron-withdrawing effects.

- Simultaneous sulfonation at positions 1 and 4 of the piperidine ring creates a dipole moment (≈5.2 D) that enhances membrane permeability compared to monosubstituted derivatives.

- The compound’s topological polar surface area (TPSA ≈ 110 Ų) balances aqueous solubility and blood-brain barrier penetrance, making it suitable for central nervous system targets.

Properties

IUPAC Name |

1-(2,5-difluorophenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO4S2/c18-12-1-4-14(5-2-12)26(22,23)15-7-9-21(10-8-15)27(24,25)17-11-13(19)3-6-16(17)20/h1-6,11,15H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHIMRAGQKLYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions, where sulfonyl chlorides react with the piperidine ring in the presence of a base such as triethylamine.

Fluorination: The fluorine atoms are introduced through electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Piperidine derivatives are widely recognized for their diverse biological properties, including:

- Acetylcholinesterase Inhibition : Compounds similar to this piperidine derivative have shown promise as inhibitors of acetylcholinesterase, which is vital in treating neurodegenerative diseases like Alzheimer's disease .

- Antipsychotic Activity : Some piperidine derivatives are employed in the treatment of schizophrenia and other psychiatric disorders, suggesting that this compound may also exhibit similar properties .

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess antimicrobial properties. The sulfonyl groups in this compound enhance its ability to interact with bacterial enzymes, potentially leading to antibacterial effects. Studies are ongoing to evaluate its efficacy against various microbial strains .

Drug Design and Development

The compound's unique structure allows for modifications that can lead to the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles. The exploration of acid addition salts of this compound may enhance solubility and stability, crucial factors in drug formulation .

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of related piperidine derivatives highlighted the importance of sulfonyl groups in enhancing the biological activity of these compounds. The synthetic route involved several steps, including the reaction of piperidine with various sulfonyl chlorides, leading to the formation of the desired product with confirmed structural integrity through NMR and mass spectrometry techniques .

Case Study 2: Biological Evaluation

In another study, various piperidine derivatives were evaluated for their biological activities using in vitro assays. The results indicated that compounds with similar sulfonyl substitutions exhibited significant inhibition against acetylcholinesterase and showed potential as neuroprotective agents .

Mechanism of Action

The mechanism of action of 1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The target compound’s piperidine core and dual sulfonyl groups distinguish it from related structures. Below is a comparative analysis with key analogs:

Key Observations:

- Solubility : Unlike the pyrrole-based injectable formulation in , the target compound’s piperidine core and fluorinated groups may reduce aqueous solubility, necessitating specialized formulations for bioavailability .

- Synthetic Complexity : The dual sulfonyl substitution pattern may require sequential sulfonylation steps, similar to methods in , though yields could vary due to steric hindrance from fluorine atoms .

Physicochemical Properties

The fluorine atoms may further elevate the melting point compared to non-fluorinated derivatives.

Research Findings and Implications

Synthetic Challenges : Fluorine’s electronegativity may complicate sulfonylation reactions, necessitating optimized conditions (e.g., elevated temperatures or catalysts) to achieve acceptable yields, as observed in .

Comparative Bioactivity : Piperazine derivatives in with bis(4-fluorophenyl)methyl groups show moderate bioactivity, suggesting the target compound’s fluorinated aryl groups may similarly engage hydrophobic binding pockets .

Biological Activity

1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine, often referred to as DFSP, is a synthetic compound characterized by its unique structure featuring two sulfonyl groups attached to a piperidine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of DFSP is , and its IUPAC name is 1-(2,5-difluorophenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperidine. The presence of fluorine atoms and sulfonyl groups contributes to its biological activity by enhancing lipophilicity and binding affinity to biological targets.

Biological Activity Overview

Research into the biological activity of DFSP indicates a range of pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that DFSP exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent, showing promising results in vitro against several cancer cell lines.

- Enzyme Inhibition : DFSP has shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, indicating potential applications in treating diseases related to these enzymes.

The mechanism of action for DFSP involves interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and selectivity towards its targets. Detailed studies are required to elucidate the exact pathways involved.

Table 1: Antimicrobial Activity of DFSP

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Salmonella typhi | 12.5 µg/mL | |

| Bacillus subtilis | 6.25 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Staphylococcus aureus | 50 µg/mL |

Table 2: Enzyme Inhibition Potency of DFSP

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of DFSP on human colon cancer (HCT116) cell lines, revealing an IC50 value of approximately 4.5 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

- Enzyme Interaction Studies : Fluorescence measurements were used to assess the binding interactions of DFSP with bovine serum albumin (BSA). The results indicated a strong binding affinity, suggesting potential for drug delivery applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine?

- Methodological Answer : The synthesis typically involves sequential sulfonylation of piperidine derivatives. First, piperidine is reacted with 2,5-difluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the monosulfonylated intermediate. A second sulfonylation step with 4-fluorobenzenesulfonyl chloride follows, requiring careful control of stoichiometry and temperature to avoid over-reaction. Purification via column chromatography or recrystallization is critical due to potential byproducts like disubstituted isomers .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on distinguishing sulfonyl-attached protons (δ ~3.5–4.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm). Fluorine substitution patterns (2,5-difluoro vs. 4-fluoro) cause distinct splitting in aromatic regions.

- IR : Confirm sulfonyl groups via S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹.

- HRMS : Use electrospray ionization (ESI) in negative mode to detect [M−H]⁻ ions, leveraging the electron-withdrawing sulfonyl groups for stability .

Q. What challenges arise in crystallographic analysis of this compound?

- Methodological Answer : X-ray crystallography often reveals chair conformations in the piperidine ring, with sulfonyl groups adopting equatorial positions to minimize steric clash. Dihedral angles between the two fluorophenyl rings (~64–73°) indicate non-coplanarity, requiring high-resolution data collection (λ = 0.710–0.900 Å) and refinement software like SHELX to resolve disorder caused by fluorine’s high electron density .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The 2,5-difluorophenyl group enhances electrophilicity at the para position via inductive effects, enabling Suzuki-Miyaura coupling with aryl boronic acids. In contrast, the 4-fluorophenyl group’s meta-directing nature requires Pd(PPh₃)₄ catalysts and microwave-assisted heating (100–120°C) to achieve yields >70%. Monitor reaction progress via TLC with UV-active spots or LC-MS .

Q. What conformational dynamics are observed in solution vs. solid-state structures?

- Methodological Answer :

- Solid-State : X-ray data show chair conformations with puckering parameters (Q = 0.58 Å, θ = 231°) and axial sulfonyl groups.

- Solution (DMSO-d₆) : Variable-temperature NMR (VT-NMR) reveals ring inversion barriers of ~12 kcal/mol, calculated using coalescence temperatures for diastereotopic protons. DFT studies (B3LYP/6-31G*) align with experimental data but may underestimate steric effects .

Q. How can in vitro activity against inflammatory targets be systematically assessed?

- Methodological Answer :

Target Selection : Prioritize kinases (e.g., JAK3, SYK) or cyclooxygenase isoforms (COX-2) based on structural similarity to known inhibitors .

Assay Design : Use fluorescence polarization (FP) for binding affinity (IC₅₀) or ELISA for cytokine inhibition (e.g., TNF-α, IL-6).

Controls : Include celecoxib (COX-2) or tofacitinib (JAK3) as benchmarks. Address false positives from thiol trapping by pre-treating with glutathione .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported sulfonylation yields (40–85%)?

- Methodological Answer : Variability stems from:

- Solvent Polarity : DMF increases reaction rate but may hydrolyze sulfonyl chlorides. Dichloromethane offers better control but slower kinetics.

- Catalyst Purity : Commercial sulfonyl chlorides often contain HCl traces; pre-treatment with molecular sieves improves yields .

- Byproduct Mitigation : Use orthogonal protecting groups (e.g., Boc) on piperidine to prevent over-sulfonylation .

Experimental Design Tables

Key Research Gaps

- Toxicology Profiles : Limited data on metabolic pathways (e.g., CYP450 interactions).

- Polypharmacology : Unclear off-target effects due to dual sulfonyl motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.